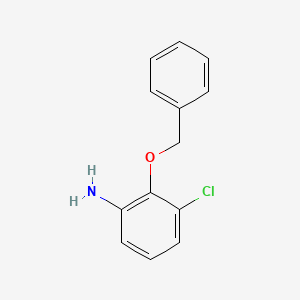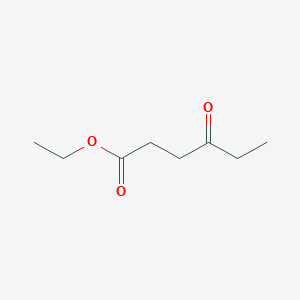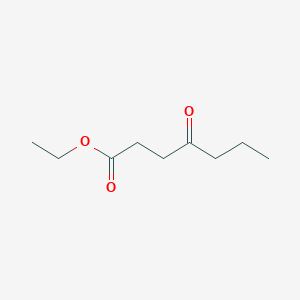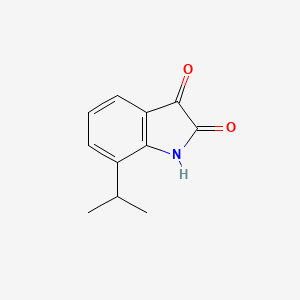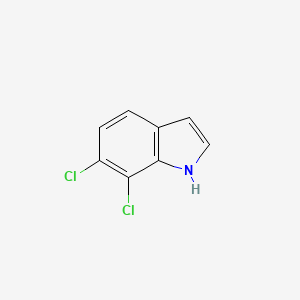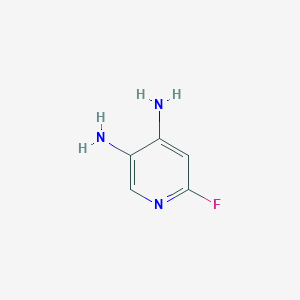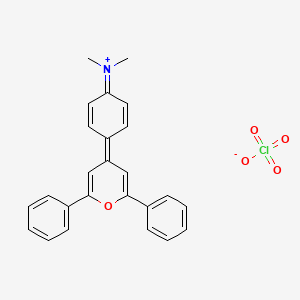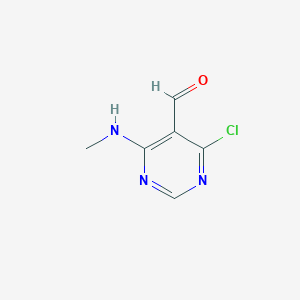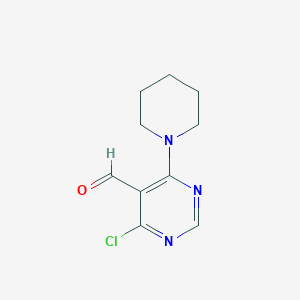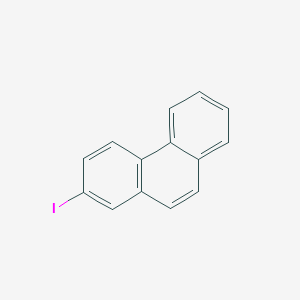
2-Iodophenanthrene
Übersicht
Beschreibung
2-Iodophenanthrene is a chemical compound with the molecular formula C14H9I . It is widely used in scientific research and finds applications in organic synthesis, pharmaceutical development, and material science.
Molecular Structure Analysis
The molecular structure of 2-Iodophenanthrene consists of 14 carbon atoms, 9 hydrogen atoms, and 1 iodine atom . The exact structure can be determined using various analytical methods, including spectroscopy .Physical And Chemical Properties Analysis
2-Iodophenanthrene has a molecular weight of 304.13 . Its physical and chemical properties, such as melting point, boiling point, and density, can be determined using various analytical methods .Wissenschaftliche Forschungsanwendungen
Ruthenium Cluster Formation
One application of iodoarenes like 2-Iodophenanthrene is in the formation of ruthenium clusters. Research has shown that iodoarenes can react with ruthenium complexes to yield oxidative addition products, which are significant in organometallic chemistry. For example, 1-iodonaphthalene and 9-iodophenanthrene can give rise to aryne clusters with ruthenium, demonstrating the potential of these compounds in creating complex organometallic structures (Deeming & Speel, 1997).
Fluorescence Probe for Palladium Detection
2-Iodophenanthrene derivatives have been used as a fluorescence probe for the detection of trace palladium (Pd). This application is significant in environmental monitoring and industrial processes. The use of such probes enables the detection and recovery of Pd in various media, indicating its potential for practical applications in routine determination of palladium (Qin et al., 2016).
Structural Analysis
The study of diiodine-substituted unsaturated hydrocarbons, like 1,10-diiodophenanthrene, provides insights into molecular distortions caused by the presence of iodine atoms. This research is crucial for understanding the molecular structure and behavior of iodinated aromatic compounds, which can inform their applications in various chemical processes (Bock et al., 1998).
Synthesis of Halophenanthrenes
2-Iodophenanthrene is instrumental in the synthesis of various halophenanthrenes. This process is important for creating different molecular structures used in pharmaceuticals and materials science. The research in this area explores the relationship between halogen size and molecular properties like NMR spectra and UV spectra (Beringer et al., 1969).
Photolysis Studies
Photolysis of iodoaromatic compounds like iodophenanthrene can yield derivatives of biphenyl and phenanthrene, which are valuable in organic synthesis and material science. This research also explores the formation of free radicals and organometallic compounds, which have broad applications in chemical reactions (Sharma & Kharasch, 1968).
Catalytic Applications
2-Iodophenanthrene derivatives have been used in palladium-catalyzed reactions, demonstrating their utility in organic synthesis. The ability to undergo electrophilic annulations makes these compounds valuable in the synthesis of complex organic molecules (Hu et al., 2013).
Supramolecular Interfacial Tessellation
Ethynyl-iodophenanthrene, a derivative of 2-Iodophenanthrene, has been used in the creation of complex two-dimensional molecular tessellations. This application is significant in the field of materials science, particularly for constructing regular and quasicrystalline materials with unique properties (Zhang et al., 2018).
Phosphorescent Behaviors
The phosphorescent behaviors of derivatives like 9-iodophenanthrene are influenced by molecular interactions such as π–π interactions, C–H⋯π hydrogen bonds, and C–I⋯π halogen bonds. Understanding these interactions is crucial for developing materials with specific luminescent properties, which can be applied in various technologies like organic light-emitting diodes (OLEDs) (Zhu et al., 2014).
Photolysis in PMMA Films
Studying the kinetics of dopant-deriving products from the photolysis of iodophenanthrene in PMMA films is crucial for understanding the behavior of these compounds under UV irradiation. This research has applications in material science, especially in the development of advanced polymers and composites (Bounos et al., 2006).
Photochemical Oxidative Cyclisation
2-Iodophenanthrene and its derivatives are used in the Mallory-Reaction, a photochemical cyclisation process. This reaction is effective in synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs), which are essential in pharmaceuticals and agrochemicals (Jørgensen, 2010).
Antialgal Activity
Derivatives of 2-Iodophenanthrene, such as 9,10-dihydrophenanthrenes and phenanthrenes, have been synthesized and tested for their antialgal activity. This application is significant in environmental science and biochemistry for controlling algal growth (DellaGreca et al., 2000).
Hydrogen Storage
The hydrogenation of phenanthrene, which includes derivatives of 2-Iodophenanthrene, has been investigated for hydrogen storage purposes. This research is crucial for developing new materials for energy storage and conversion (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
2-iodophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSAZNFXYHJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495591 | |
| Record name | 2-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodophenanthrene | |
CAS RN |
55691-84-4 | |
| Record name | 2-Iodophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80495591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

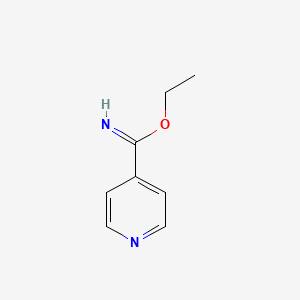

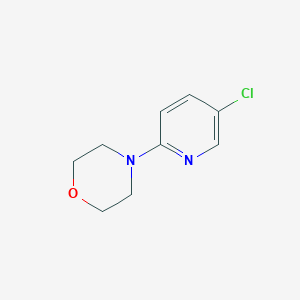
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

